molecular formula C15H26O3Si B8349738 Mesityltriethoxysilane

Mesityltriethoxysilane

Cat. No.: B8349738
M. Wt: 282.45 g/mol
InChI Key: ZPVOOHGAOUIGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mesityltriethoxysilane is a useful research compound. Its molecular formula is C15H26O3Si and its molecular weight is 282.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H26O3Si

Molecular Weight

282.45 g/mol

IUPAC Name

triethoxy-(2,4,6-trimethylphenyl)silane

InChI

InChI=1S/C15H26O3Si/c1-7-16-19(17-8-2,18-9-3)15-13(5)10-12(4)11-14(15)6/h10-11H,7-9H2,1-6H3

InChI Key

ZPVOOHGAOUIGCO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C=C(C=C1C)C)C)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To tetraethyl orthosilicate (3.30 mL, 15.0 mmol, 3.00 equiv) in 10 mL of THF at −30° C. was added 2,4,6-trimethylphenylmagnesium bromide solution (1.0 M in THF, 5.0 mL, 5.0 mmol, 1.0 equiv) dropwise over 10 min. After stiffing at −30° C. for 1 h, the reaction mixture was warmed to 23° C. and was further stirred for 12 h. The reaction mixture was poured into 100 mL of pentane, and was washed three times with water (3×20 mL) and dried over Na2SO4. After filtration, the solvent was removed under reduced pressure. Bulb-to-bulb distillation (125° C., 0.5 Torr) afforded 0.87 g of the title compound as a colorless oil (62% yield). Rf=0.14 (hexanes). NMR Spectroscopy: 1H NMR (500 MHz, CDCl3, 23° C., δ): 6.80 (s, 2H), 3.83 (q, J=7.0 Hz, 6H), 2.51 (s, 6H), 2.26 (s, 3H), 1.24 (t, J=7.0 Hz, 9H). 13C NMR (125 MHz, CDCl3, 23° C., δ): 145.92, 139.79, 128.81, 124.99, 58.10, 23.73, 21.08, 18.15.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
2,4,6-trimethylphenylmagnesium bromide
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
62%

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